Increased Cytotoxicity in Human Liver Cells Compared to Meta- and Para-Isomers
In a study evaluating the toxicity of disinfection byproducts, 2-chlorophenylacetonitrile (2-CPAN) exhibited greater cytotoxicity toward HepG2 human liver cells compared to its meta- and para-substituted analogs. The IC₅₀ value for 2-CPAN was 660.69 µM, while 3-CPAN and 4-CPAN showed IC₅₀ values of 831.76 µM and 812.83 µM, respectively [1]. This indicates that 2-CPAN is approximately 20-26% more cytotoxic than its positional isomers in this specific in vitro model.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HepG2 human liver cells |
|---|---|
| Target Compound Data | 660.69 µM |
| Comparator Or Baseline | 3-CPAN: 831.76 µM; 4-CPAN: 812.83 µM |
| Quantified Difference | 2-CPAN is 20.6% more potent than 3-CPAN and 18.7% more potent than 4-CPAN in reducing HepG2 cell viability |
| Conditions | In vitro cell viability assay using HepG2 cells; exact exposure time and endpoint not specified in the abstract, but standard cytotoxicity assay conditions are implied |
Why This Matters
This quantitative difference in cytotoxicity is critical for toxicological risk assessment in environmental monitoring or pharmaceutical impurity profiling, where specific isomer identification is essential.
- [1] Liu, Y., Zhang, Z., Wu, Y., Yang, H., Qu, J., & Zhu, X. (2025). The half inhibitory concentration (IC50) values of 2-chlorophenylacetonitrile (2-CPAN), 3-chlorophenylacetonitrile (3-CPAN), and 4-chlorophenylacetonitrile (4-CPAN) for HepG2 cells were 660.69, 831.76, and 812.83 µM, respectively. Nanomaterials, (2), 146. View Source
